(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Metabotropic glutamate receptor mGluR1 Neuropharmacology

(2S,4S)-2-Amino-4-hydroxy-pentanedioic acid, systematically named (2S,4S)-4-hydroxy-L-glutamic acid and also referred to as L-threo-4-hydroxyglutamic acid or allo-γ-hydroxyglutamic acid, is a non-proteinogenic amino acid belonging to the 4-substituted glutamate analog class. With molecular formula C5H9NO5 and a molecular weight of 163.13 g/mol, this compound features a hydroxyl substituent at the γ-position of the glutamate backbone in the threo (2S,4S) configuration, distinguishing it from its erythro (2S,4R) diastereomer.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 3913-68-6
Cat. No. B555824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2-amino-4-hydroxy-pentanedioic acid
CAS3913-68-6
Synonyms3913-68-6; (2S,4S)-2-amino-4-hydroxypentanedioicacid; threo-4-Hydroxy-L-glutamicacid; H-(2S,4S)-Gamma-Hydroxy-Glu-OH; (2s,4s)-2-amino-4-hydroxypentanedioicacid(non-preferredname); H--GAMMA-HYDROXY-GLU-OH; AC1Q5QUN; AC1L4UZ5; L-allo-|A-Hydroxyglutamate; L-allo-gamma-Hydroxyglutamate; SCHEMBL393346; L-allo-4-Hydroxyglutamicacid; allo-gamma-Hydroxyglutamicacid; CHEMBL197110; L-threo-4-HydroxyglutamicAcid; (2S,4S)-4-hydroxyglutamicacid; threo-|A-Hydroxy-L-glutamicAcid; KST-1A5191; ZINC901639; H-(2S,4S)-Glu(g-OH)-OH; (2S,4S)-gamma-Hydroxyglutamicacid; 7034AH; AR-1A3530; (2S,4S)-?-Hydroxy-L-glutamicacid; (2S,4S)-4-Hydroxy-L-glutamicAcid
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
InChIKeyHBDWQSHEVMSFGY-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-2-Amino-4-hydroxy-pentanedioic Acid (CAS 3913-68-6): Chemical Identity and Class Context for Procurement Decisions


(2S,4S)-2-Amino-4-hydroxy-pentanedioic acid, systematically named (2S,4S)-4-hydroxy-L-glutamic acid and also referred to as L-threo-4-hydroxyglutamic acid or allo-γ-hydroxyglutamic acid, is a non-proteinogenic amino acid belonging to the 4-substituted glutamate analog class [1]. With molecular formula C5H9NO5 and a molecular weight of 163.13 g/mol, this compound features a hydroxyl substituent at the γ-position of the glutamate backbone in the threo (2S,4S) configuration, distinguishing it from its erythro (2S,4R) diastereomer [2]. The compound is recognized in authoritative databases including ChEMBL (CHEMBL197110), PubChem (CID 192790), and MeSH as a biologically active glutamate derivative with documented interactions at metabotropic glutamate receptors and excitatory amino acid transporters [3].

Why Generic Substitution of (2S,4S)-2-Amino-4-hydroxy-pentanedioic Acid Is Not Scientifically Defensible


The 4-hydroxyglutamic acid scaffold possesses two chiral centers, yielding four possible stereoisomers—(2S,4S), (2S,4R), (2R,4R), and (2R,4S)—each exhibiting distinct pharmacological profiles that preclude interchangeable use. Critically, the (2S,4S) threo isomer demonstrates near-equipotent agonist activity to L-glutamate at mGlu1a and mGlu8a receptors while maintaining negligible affinity for ionotropic NMDA receptors; in stark contrast, the (2S,4R) erythro diastereomer preferentially targets NMDA receptors and does not function as a substrate for excitatory amino acid transporters EAAT1-3 [1][2]. Substituting one stereoisomer for another without rigorous stereochemical verification would introduce orthogonal pharmacological activity, confounding experimental outcomes in neuropharmacology, transporter biology, or natural product synthesis applications [3].

(2S,4S)-2-Amino-4-hydroxy-pentanedioic Acid: Quantitative Differentiation Evidence for Procurement and Selection


mGlu1 Receptor Agonist Potency: (2S,4S) Isomer Matches L-Glutamate, Outperforms (2S,4R) Diastereomer

At the cloned rat mGlu1a receptor, the (2S,4S)-4-hydroxyglutamic acid isomer exhibits agonist potency comparable to the endogenous ligand L-glutamate, whereas the (2S,4R) diastereomer is a significantly weaker agonist [1]. The (2S,4S) isomer is approximately 10-fold less potent than (2S,4S)-4-methylglutamic acid (EC50 = 0.9 µM) but retains high agonist efficacy [2]. Quantitative EC50 values from independent vendor characterization confirm mGlu1 potency of 11 µM for the (2S,4S) isomer in rat receptor assays [3].

Metabotropic glutamate receptor mGluR1 Neuropharmacology Agonist potency

mGlu8 Receptor Agonist Activity: (2S,4S) Isomer Functions as Full Agonist at 53 µM

At the cloned mGlu8a receptor, the (2S,4S)-4-hydroxyglutamic acid isomer acts as a full agonist with an EC50 of 53 µM, whereas the (2S,4R) isomer behaves as a partial agonist with a higher EC50 of 69 µM [1]. Independent vendor characterization corroborates the mGlu8 EC50 value of 53 µM for the (2S,4S) isomer in rat receptor systems [2]. This full-agonist versus partial-agonist distinction carries functional consequences for downstream signaling efficacy [3].

Metabotropic glutamate receptor 8 mGluR8 Full agonist Group III mGluR

Excitatory Amino Acid Transporter (EAAT) Substrate Selectivity: (2S,4S) Isomer Is an EAAT1-3 Substrate; (2S,4R) Is Not

The (2S,4S)-4-hydroxyglutamic acid isomer functions as a substrate for all three major excitatory amino acid transporter subtypes (EAAT1, EAAT2, and EAAT3), whereas the (2S,4R) diastereomer does not interact with these transporters [1]. This stereochemistry-dependent transporter recognition is consistent with structure-activity relationship studies showing that 4-substituted glutamate analogs with the L-2,4-syn configuration maintain substrate activity at EAAT1-3 [2]. The (2S,4S) isomer thus serves as a stereochemically defined probe for glutamate transporter function [3].

Excitatory amino acid transporter EAAT1 EAAT2 EAAT3 Substrate selectivity

Ionotropic Glutamate Receptor Selectivity: (2S,4S) Isomer Lacks NMDA/AMPA Activity, Diverging from (2S,4R)

The (2S,4S)-4-hydroxyglutamic acid isomer displays low affinity for both AMPA and NMDA ionotropic glutamate receptors, whereas the (2S,4R) diastereomer demonstrates significant preference for the NMDA receptor subtype [1]. In binding assays, the (2S,4R) syn diastereomer showed a Ki of 1.3 mM at NMDA receptors with >100-fold selectivity over AMPA receptors and >30-fold selectivity over kainate receptors, while the corresponding (2S,4S) anti diastereomer exhibited negligible iGluR binding [2]. This divergent iGluR profile reinforces the metabotropic selectivity of the (2S,4S) isomer.

NMDA receptor AMPA receptor Ionotropic glutamate receptor Receptor selectivity

Glutamine Synthetase Inhibition: Stereospecific Inhibitory Activity of 4-Hydroxyglutamic Acid Enantiomers

4-Hydroxyglutamic acid enantiomers exhibit stereospecific inhibitory properties against glutamine synthetase (GS), an enzyme critical for nitrogen metabolism and a validated antibacterial drug target [1]. Competitive inhibition of ovine brain glutamine synthetase was characterized using a biosynthetic assay, demonstrating that the inhibitory potency is dependent on absolute configuration at both the α-carbon (C-2) and the γ-carbon (C-4) [2]. Specific Ki or IC50 values distinguishing the (2S,4S) isomer from its enantiomers were not retrievable from accessible sources and remain an area for further characterization.

Glutamine synthetase Enzyme inhibition Nitrogen metabolism Antibacterial target

Gram-Scale Synthetic Utility: (2S,4S)-4-Hydroxyglutamic Acid Lactone as a Key Chiral Intermediate

The (2S,4S)-4-hydroxyglutamic acid lactone derivative serves as a key chiral intermediate enabling the gram-scale total synthesis of hemerocallisamine I, a 2-formylpyrrole alkaloid isolated from daylilies (Hemerocallis species) [1]. The synthetic strategy employs crystallization-induced diastereomer transformation (CIDT) to establish both stereogenic centers from an achiral starting material in a highly stereoselective manner, yielding the target natural product in both racemic and enantiopure forms [2]. This validated synthetic route demonstrates the practical utility of the (2S,4S) stereochemical configuration as a scaffold for complex molecule construction [3].

Chiral building block Natural product synthesis Crystallization-induced diastereomer transformation Hemerocallisamine

Research and Industrial Applications of (2S,4S)-2-Amino-4-hydroxy-pentanedioic Acid Driven by Quantitative Evidence


Metabotropic Glutamate Receptor Pharmacology: Selective mGlu1 and mGlu8 Activation Without NMDA Cross-Reactivity

The (2S,4S) isomer's near-equipotent mGlu1a agonist activity relative to L-glutamate (EC50 = 11 µM) and full mGlu8a agonism (EC50 = 53 µM), combined with negligible NMDA/AMPA receptor affinity, make it a preferred tool compound for dissecting group I and group III metabotropic receptor contributions to synaptic plasticity, learning, and memory without the excitotoxic confound introduced by ionotropic receptor activation [1][2]. The (2S,4R) diastereomer cannot substitute in these applications due to its NMDA receptor preference and weaker mGlu agonist profile.

Excitatory Amino Acid Transporter (EAAT1-3) Substrate Profiling

As a confirmed substrate for EAAT1, EAAT2, and EAAT3, (2S,4S)-4-hydroxyglutamic acid enables functional characterization of glutamate transporter kinetics, inhibitor screening, and structure-activity relationship studies of the 4-position of the glutamate backbone [1]. The stereochemical dependence of transporter recognition—where (2S,4R) does not function as a substrate—necessitates procurement of the correct (2S,4S) stereoisomer for valid transporter assay results [2].

Natural Product Total Synthesis: Chiral Building Block for Pyrrole Alkaloid Construction

The (2S,4S)-4-hydroxyglutamic acid lactone has been validated as a gram-scale chiral intermediate in the total synthesis of hemerocallisamine I, demonstrating practical utility in constructing 2-formylpyrrole alkaloids via Maillard-type condensation [1]. This synthetic route leverages crystallization-induced diastereomer transformation (CIDT) for stereochemical control, establishing the (2S,4S) isomer as a strategic chiral pool entry for alkaloid synthesis programs requiring defined 2S,4S configuration [2].

Glutamine Synthetase Inhibition Studies for Antibacterial Target Validation

The stereospecific inhibitory activity of 4-hydroxyglutamic acid enantiomers against glutamine synthetase supports their use in competitive inhibition assays for characterizing the enzyme's active-site stereochemical requirements [1]. The defined (2S,4S) configuration is essential for reproducible enzyme inhibition data, as mixed stereoisomer preparations would confound kinetic parameter determination. This application is particularly relevant for antibacterial drug discovery programs targeting glutamine synthetase in Mycobacterium tuberculosis [2].

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